HMB-Val-Ser-Leu-VE

Descripción general

Descripción

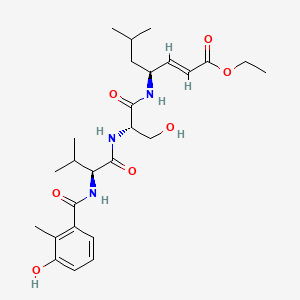

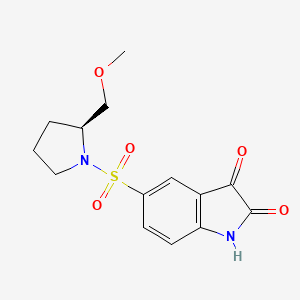

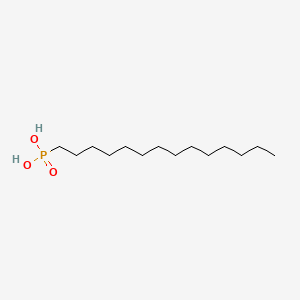

HMB-Val-Ser-Leu-VE is an irreversible, cell-permeable, potent, and specific inhibitor of the trypsin-like activity of the 20S proteasome . It is a tripeptide-based compound bearing a C-terminal vinyl ester .

Synthesis Analysis

HMB-Val-Ser-Leu-VE is a prototype vinyl ester inhibitor .Molecular Structure Analysis

The molecular formula of HMB-Val-Ser-Leu-VE is C26H39N3O7 . It has an average mass of 505.604 Da and a monoisotopic mass of 505.278809 Da .Chemical Reactions Analysis

HMB-Val-Ser-Leu-VE is a cell-permeable vinyl ester tripeptide inhibitor of the trypsin-like activity of the 20S proteasome . It is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .Physical And Chemical Properties Analysis

HMB-Val-Ser-Leu-VE has a density of 1.2±0.1 g/cm3, a boiling point of 754.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.7 mmHg at 25°C . It has an enthalpy of vaporization of 115.3±3.0 kJ/mol and a flash point of 409.8±32.9 °C . Its index of refraction is 1.539 .Aplicaciones Científicas De Investigación

Proteasome Inhibition

HMB-Val-Ser-Leu-VE is a vinyl ester tripeptide inhibitor that selectively targets the trypsin-like activity of the 20S proteasome. Its inhibitory potency (IC50 = 0.033 µM) makes it a valuable tool for investigating proteasome function and regulation . The proteasome plays a crucial role in protein degradation, cell cycle control, and antigen presentation.

Antiparasitic Activity

This compound has demonstrated activity against Trypanosoma brucei, a protozoan parasite responsible for African sleeping sickness. HMB-Val-Ser-Leu-VE exhibits a GI50 of 31.6 µM against T. brucei, suggesting potential therapeutic applications in parasitic diseases .

Neutrophil Biology

While not directly related to HMB-Val-Ser-Leu-VE, understanding neutrophil biology is essential. Neutrophils are key players in immune responses, involved in phagocytosis, degranulation, and NETosis. Investigating compounds like HMB-Val-Ser-Leu-VE may shed light on their roles in health and disease .

Hematological Malignancies

Although not explicitly studied with HMB-Val-Ser-Leu-VE, proteasome inhibitors have shown clinical activity in hematological malignancies (e.g., multiple myeloma, mantle cell lymphoma). These inhibitors improve patient outcomes, including survival and quality of life .

Cell Signaling Pathways

Given its proteasome inhibition properties, HMB-Val-Ser-Leu-VE likely impacts various cell signaling pathways. Investigating its effects on NF-κB, p53, and other pathways could reveal novel therapeutic targets .

Propiedades

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMRGLFGXKLJC-VOSPOJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HMB-Val-Ser-Leu-VE | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

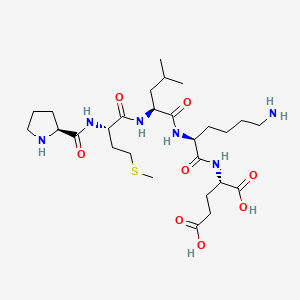

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

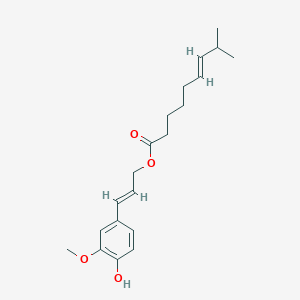

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)

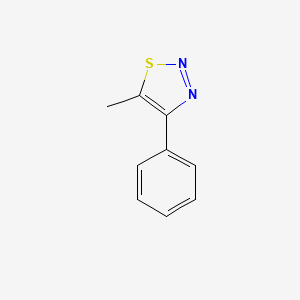

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)